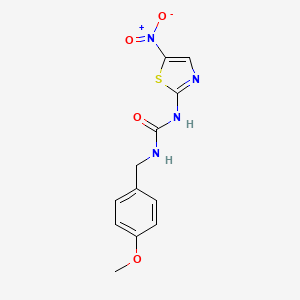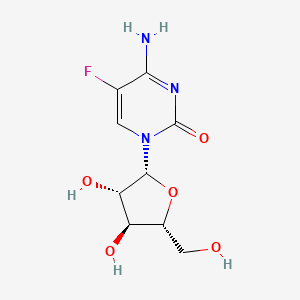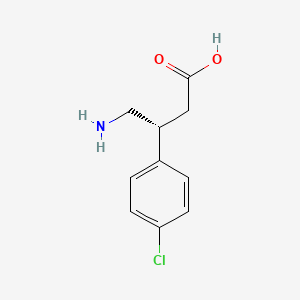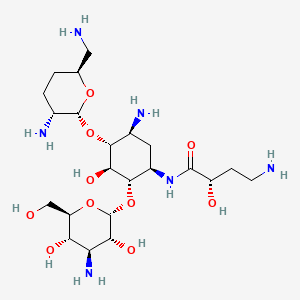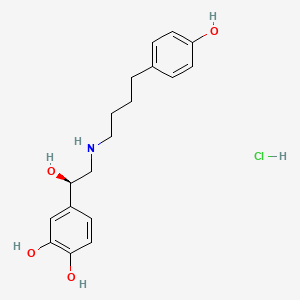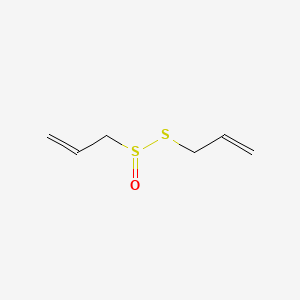
Allicin
Vue d'ensemble
Description
Allicin is an organosulfur compound obtained from garlic . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic . Allicin is unstable and quickly changes into a series of other sulfur-containing compounds such as diallyl disulfide .
Synthesis Analysis
The biosynthesis of allicin commences with the conversion of cysteine into S-allyl-L-cysteine. Oxidation of this thioether gives the sulfoxide (alliin). The enzyme alliinase, which contains pyridoxal phosphate (PLP), cleaves alliin, generating allylsulfenic acid (CH2=CHCH2SOH), pyruvate, and ammonium ions . At room temperature, two molecules of allylsulfenic acid condense to form allicin .Molecular Structure Analysis
Allicin features the thiosulfinate functional group, R-S-(O)-S-R. The compound is not present in garlic unless tissue damage occurs . Allicin is chiral but occurs naturally only as a racemate .Chemical Reactions Analysis
Allicin shows dose-dependent antimicrobial activity. At higher doses in eukaryotes, allicin can induce apoptosis or necrosis, whereas lower, biocompatible amounts can modulate the activity of redox-sensitive proteins and affect cellular signaling .Physical And Chemical Properties Analysis
Allicin is an oily, slightly yellow liquid that gives garlic its distinctive odor. It is a thioester of sulfenic acid . Allicin is hydrophobic in nature, can efficiently cross the cellular membranes and behaves as a reactive sulfur species (RSS) inside the cells .Applications De Recherche Scientifique
Cancer Therapy
Allicin has shown significant therapeutic potential in cancer therapy . It affects various signaling pathways, cell cycle, apoptosis, autophagy, and tumor development . Allicin has been studied in different types of cancers, such as breast, cervical, colon, lung, and gastric cancer . However, its clinical utility is limited due to poor stability and unpredictable bioavailability . Recent advances in formulation strategies and nanotechnology-based drug delivery systems show promise in addressing these challenges .
Neuroprotection and Cognitive Enhancement
Allicin has been identified as a neuroprotective agent that can ameliorate cognitive abilities in case of neurodegenerative and neuropsychological disorders . It inhibits neuroinflammation by suppressing ROS production and inhibiting various pathways . Allicin also helps maintain the balance of neurotransmitters in case of autism spectrum disorder (ASD) and attention deficit hyperactive syndrome (ADHD) .
Antioxidant Properties
Allicin has been recognized for its antioxidant properties . It fights reactive oxygen species (ROS) by downregulating NOX (NADPH oxidizing) enzymes and can directly interact to reduce the cellular levels of different types of ROS produced by a variety of peroxidases .
Antimicrobial Activity
Allicin has demonstrated antimicrobial activity by inhibiting toxin production and microbial activity .
Cardiovascular Health
Allicin serves as an efficient therapeutic agent against cardiovascular diseases . It has lipid-lowering, anti-atherosclerotic effects and can induce vasorelaxation .
Antifibrotic Effects
Allicin has antifibrotic effects, demonstrated by its ability to decrease tumor necrosis factor-alpha protein activity .
Safety And Hazards
Orientations Futures
Allicin offers substantial potential for cancer therapy, yet its application is hindered by its instability and poor bioavailability. Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of allicin . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new allicin formulations .
Propriétés
IUPAC Name |
3-prop-2-enylsulfinylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLKFOPOAOFWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043707 | |
| Record name | Allicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24 mg/mL at 10 °C | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allicin | |
CAS RN |
539-86-6 | |
| Record name | Allicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-allyl acrylo-1-sulphinothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does allicin exert its biological effects?
A1: Allicin (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables allicin to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind allicin's diverse biological activities. [, ]
Q2: What is the role of glutathione in allicin's activity?
A2: Allicin's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that allicin's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that allicin disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]
Q3: What are the downstream effects of allicin interacting with its targets?
A3: Allicin's interaction with thiol groups can trigger various downstream effects, including:
- Induction of apoptosis: Allicin has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]
- Inhibition of microbial growth: Allicin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]
- Anti-inflammatory effects: Allicin has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]
Q4: What is the molecular formula and weight of allicin?
A4: Allicin has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.
Q5: What are the challenges associated with allicin stability?
A6: Allicin is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]
Q6: What are some strategies to improve allicin stability and bioavailability?
A6: Various approaches are being explored to enhance allicin stability and delivery, including:
- Encapsulation techniques: Encapsulating allicin within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]
- Chemical modifications: Synthesizing allicin derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from allicin and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]
- Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize allicin degradation and maximize its yield from garlic. [, ]
Q7: What is the safety profile of allicin?
A8: While allicin is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]
Q8: What in vitro models have been used to study allicin's effects?
A8: Numerous in vitro studies have investigated allicin's effects using various cell lines, including:
- Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess allicin's antiproliferative and apoptosis-inducing effects. [, , , , , ]
- Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate allicin's antimicrobial activity. [, , , , ]
- Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study allicin's effects on cell proliferation, oxidative stress, and apoptosis. [, ]
Q9: What in vivo models have been used to study allicin's effects?
A9: Animal models, particularly rodents, have been used to investigate allicin's therapeutic potential in various conditions:
- Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated allicin's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]
- Cancer: Allicin has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []
- Infectious diseases: Allicin has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]
- Liver injury: Allicin has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []
- Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown allicin's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



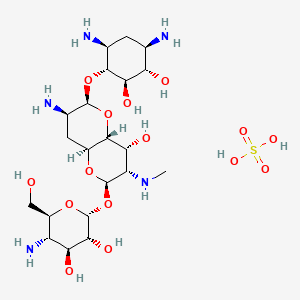

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
